molecular formula C9H6NNaO2S B13116878 Sodium quinoline-3-sulfinate

Sodium quinoline-3-sulfinate

Cat. No.: B13116878
M. Wt: 215.21 g/mol
InChI Key: BMLOYHUCCFHTLA-UHFFFAOYSA-M
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Description

Sodium quinoline-3-sulfinate is an organosulfur compound that features a quinoline ring system substituted with a sulfonate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium quinoline-3-sulfinate can be synthesized through the sulfonylation of quinoline N-oxides using sodium sulfinates. This reaction typically involves a metal-free, reductant-free deoxygenative sulfonylation process, where sodium sulfinates act as both the sulfonylation reagent and the activating agent . The reaction conditions often include the use of an inert atmosphere and specific solvents to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned sulfonylation process. The scalability of this method depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium quinoline-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium persulfate (K₂S₂O₈) and reducing agents such as sodium borohydride (NaBH₄). Solvents like acetonitrile and dichloromethane are often employed to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonic acids, while substitution reactions can produce a variety of substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of sodium quinoline-3-sulfinate involves its ability to participate in radical coupling reactions. The sulfonate group can activate the quinoline ring, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

    Sodium benzenesulfinate: Another sulfonate compound used in organic synthesis.

    Sodium toluenesulfinate: Similar in structure but with a toluene ring instead of a quinoline ring.

    Sodium methanesulfinate: A simpler sulfonate compound with a methane backbone.

Uniqueness

Sodium quinoline-3-sulfinate is unique due to its quinoline ring system, which imparts distinct chemical properties and reactivity compared to other sulfonate compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry .

Properties

Molecular Formula

C9H6NNaO2S

Molecular Weight

215.21 g/mol

IUPAC Name

sodium;quinoline-3-sulfinate

InChI

InChI=1S/C9H7NO2S.Na/c11-13(12)8-5-7-3-1-2-4-9(7)10-6-8;/h1-6H,(H,11,12);/q;+1/p-1

InChI Key

BMLOYHUCCFHTLA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)S(=O)[O-].[Na+]

Origin of Product

United States

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